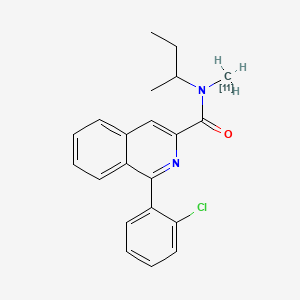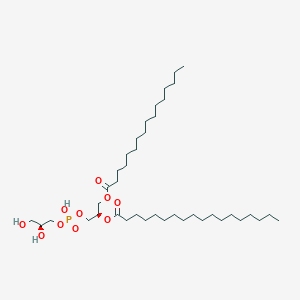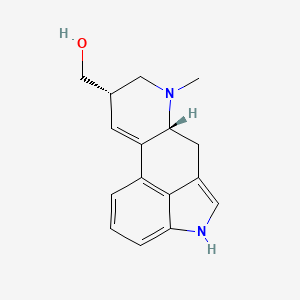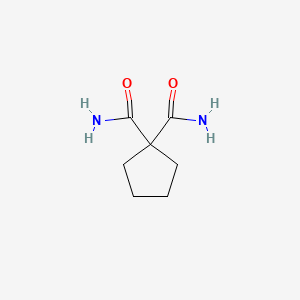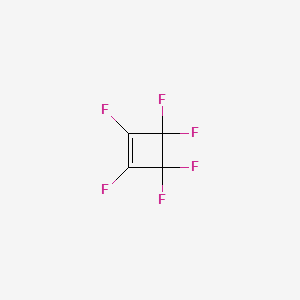
六氟环丁烯
概述
描述
Hexafluorocyclobutene, also known as Hexafluorocyclobutene, is a useful research compound. Its molecular formula is C4F6 and its molecular weight is 162.03 g/mol. The purity is usually 95%.
The exact mass of the compound Hexafluorocyclobutene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Hexafluorocyclobutene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluorocyclobutene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构分析
六氟环丁烯已用于分子结构研究。 例如,它已被用于解决微波光谱和电子衍射几何之间的差异 . 这项研究有助于理解环丁烯及其衍生物的几何形状 .
光谱学
六氟环丁烯已用于光谱学研究。 已在 2 到 38μ 的区域内获得了气态环丁烯(六氟环丁烯的另一个名称)的红外光谱,借助 LiF、NaCl、KBr 和 KRS‐5 棱镜 . 这项研究有助于理解六氟环丁烯的振动光谱 .
化学合成
六氟环丁烯是多种化合物的先驱,包括方酸 . 它由氯三氟乙烯两步合成。 热二聚反应生成 1,2-二氯-1,2,3,3,4,4-六氟环丁烷 .
安全研究
六氟环丁烯毒性很大,LD = 6000 mg/min/m −3(小鼠) . 因此,它已被用于安全研究,以了解其毒性和潜在危害 .
作用机制
Target of Action
Hexafluorocyclobutene is an organofluorine compound It is a precursor to a variety of compounds, including squaric acid .
Result of Action
It is known to be quite toxic, with a lethal dose (ld) of 6000 mg/min/m³ in mice .
Action Environment
The action of Hexafluorocyclobutene can be influenced by environmental factors. For instance, its interaction with electrons can vary depending on the energy of the incident electrons . Furthermore, its toxicity can be influenced by the concentration of the compound in the environment .
As such, caution should be exercised when handling this compound due to its known toxicity .
安全和危害
未来方向
While specific future directions for Hexafluorocyclobutene are not mentioned in the search results, it is a precursor to a variety of compounds, including squaric acid . This suggests that it could have potential applications in the synthesis of these compounds.
Relevant Papers
One paper titled “Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations” discusses the effect of the methoxy substituent on the structure, crystal packing, and electrostatic properties of hexafluorocyclobutene . Another paper titled “Elastic differential cross sections for C4F6 isomers in the 1.5–200 eV” discusses the interactions of electrons with the C4F6 isomers, including hexafluorocyclobutene .
生化分析
Biochemical Properties
Hexafluorocyclobutene plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong bonds with hydrogen atoms in biomolecules, leading to the formation of stable complexes. These interactions can inhibit or activate enzymes, depending on the nature of the binding. For example, hexafluorocyclobutene can inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Cellular Effects
Hexafluorocyclobutene has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can disrupt membrane integrity, leading to changes in ion transport and cell signaling. Additionally, hexafluorocyclobutene can affect gene expression by binding to transcription factors or DNA, thereby modulating the transcription of specific genes . These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of hexafluorocyclobutene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, hexafluorocyclobutene can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition. This inhibition can occur through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its substrate. Additionally, hexafluorocyclobutene can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . The compound can also modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexafluorocyclobutene can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to hexafluorocyclobutene can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of hexafluorocyclobutene in laboratory settings .
Dosage Effects in Animal Models
The effects of hexafluorocyclobutene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant toxicity and adverse effects. Threshold effects can be observed, where a certain dosage level is required to elicit a biological response . At high doses, hexafluorocyclobutene can cause toxic effects such as cell death, organ damage, and systemic toxicity. These effects highlight the importance of determining the appropriate dosage levels for studying the biological effects of hexafluorocyclobutene in animal models .
Metabolic Pathways
Hexafluorocyclobutene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating the flow of metabolites through these pathways . For example, hexafluorocyclobutene can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and biosynthesis. Additionally, the compound can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing metabolic reactions .
Transport and Distribution
Hexafluorocyclobutene is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes due to its small size and lipophilic nature . It can also interact with transporters and binding proteins that facilitate its movement within cells and tissues. These interactions can affect the localization and accumulation of hexafluorocyclobutene, influencing its biological activity . For example, the compound may accumulate in specific cellular compartments or tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of hexafluorocyclobutene can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, hexafluorocyclobutene may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . These subcellular localization patterns highlight the importance of understanding the spatial distribution of hexafluorocyclobutene in cells.
属性
IUPAC Name |
1,2,3,3,4,4-hexafluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHWOZCZUNPZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073229 | |
| Record name | Hexafluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquefied gas; [Alfa Aesar MSDS] | |
| Record name | Hexafluorocyclobutene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
697-11-0 | |
| Record name | Perfluorocyclobutene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorocyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluorocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexafluorocyclobutene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGC3HN2GMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
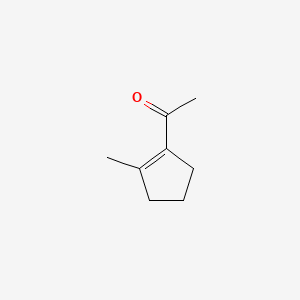
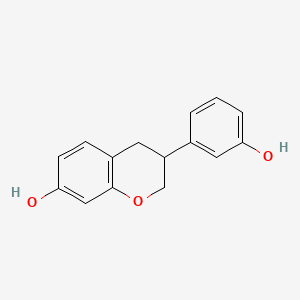
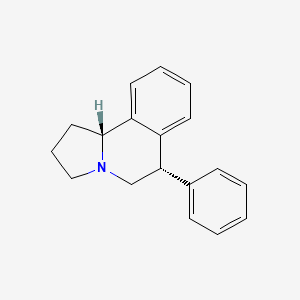
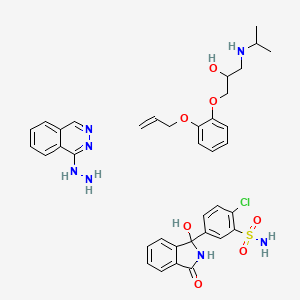
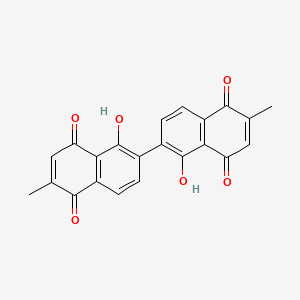
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)

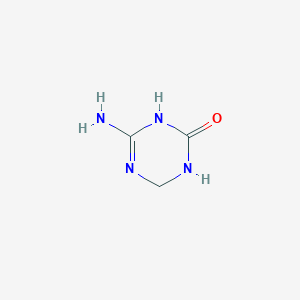
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)
